molecular formula C14H18F3NO B3169423 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline CAS No. 937596-86-6

2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3169423
CAS No.: 937596-86-6
M. Wt: 273.29 g/mol
InChI Key: XGNCPEGHVOTZSQ-UHFFFAOYSA-N
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Description

The Significance of Substituted Aniline (B41778) Scaffolds in Modern Organic Synthesis

Substituted anilines are indispensable building blocks in organic synthesis. The aniline core, a simple benzene (B151609) ring bearing an amino group, can be functionalized with a wide array of substituents, dramatically altering its chemical behavior and potential applications. pharmaffiliates.comscbt.com These modifications can influence the molecule's reactivity, lipophilicity, metabolic stability, and biological activity. chemicalbook.com For instance, the introduction of electron-withdrawing or electron-donating groups can direct the course of electrophilic aromatic substitution reactions, while the addition of sterically bulky groups can provide conformational constraint. nih.gov This modularity makes substituted anilines vital starting materials for the construction of complex molecular architectures, including many active pharmaceutical ingredients and functional materials. nih.govscbt.com

Emerging Research Frontiers in Trifluoromethylated and Ethereal Aromatic Amines

Among the vast array of substituted anilines, those containing trifluoromethyl (-CF3) groups and ether linkages have garnered significant attention in recent years.

Trifluoromethylated Aromatic Amines: The incorporation of a trifluoromethyl group into an aromatic amine scaffold can impart unique and highly desirable properties. The -CF3 group is strongly electron-withdrawing and can significantly increase the lipophilicity of a molecule, which can enhance its bioavailability and membrane permeability. chemicalbook.com Furthermore, the C-F bond is exceptionally strong, meaning that trifluoromethylated compounds often exhibit increased metabolic stability, a crucial attribute in drug design. sigmaaldrich.com Consequently, trifluoromethylated anilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals.

Ethereal Aromatic Amines: The presence of an ether linkage (C-O-C) on the aniline ring introduces another layer of functionality. The oxygen atom can act as a hydrogen bond acceptor, influencing intermolecular interactions and, potentially, binding affinity to biological targets. The nature of the alkyl or aryl group attached to the oxygen can be varied to fine-tune steric properties and solubility. Aromatic amines containing a methoxy (B1213986) group (-OCH3), for example, are widely used as intermediates. The ether linkage itself is generally stable under many reaction conditions, making it a robust functional group in multistep syntheses.

Contextualizing 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline within Contemporary Organic Synthesis and Chemical Research

The compound this compound represents a confluence of the structural motifs discussed above. It is an aniline derivative substituted at the 5-position with a trifluoromethyl group and at the 2-position with a cyclohexylmethoxy group.

As of this writing, there is no specific published scientific literature detailing the synthesis or empirical properties of this compound. It appears to be a novel or as-yet-unreported chemical entity. However, we can hypothesize its characteristics and potential areas of interest by examining its constituent parts and comparing it to structurally similar, well-documented compounds.

The core of the molecule is the 2-amino-4-(trifluoromethyl)phenyl scaffold. A closely related analogue is 2-Methoxy-5-(trifluoromethyl)aniline (B1297676) (CAS Number: 349-65-5), which has been used as an intermediate in chemical synthesis. scbt.com The key difference lies in the ether substituent: a methoxy (-OCH3) group in the known compound versus a cyclohexylmethoxy (-OCH2-C6H11) group in the target molecule.

A plausible synthetic route to this compound could involve the alkylation of 2-amino-4-(trifluoromethyl)phenol (B112647) with cyclohexylmethyl halide or a similar electrophile. Alternatively, a nucleophilic aromatic substitution on a suitably activated precursor could be envisioned.

Given the established importance of its structural components, this compound stands as a compound of theoretical interest that could find applications as a building block in medicinal chemistry or materials science, should its synthesis and properties be explored in future research.

Data for a Structurally Related Compound

To provide a tangible reference point, the following table details the properties of the known analogue, 2-Methoxy-5-(trifluoromethyl)aniline.

PropertyValueReference
Compound Name2-Methoxy-5-(trifluoromethyl)aniline
CAS Number349-65-5
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
AppearanceBeige-greyish to brownish crystalline powder
Melting Point58-60 °C

Retrosynthetic Analysis and Key Disconnection Strategies for the this compound Scaffold

A retrosynthetic analysis of this compound reveals several key disconnection points. The primary disconnections involve the carbon-nitrogen (C-N) bond of the aniline and the carbon-oxygen (C-O) bond of the ether linkage.

One common strategy involves disconnecting the aryl-nitrogen bond, leading to a precursor such as 1-(cyclohexylmethoxy)-4-(trifluoromethyl)benzene and an ammonia equivalent. This approach relies on the late-stage introduction of the amino group.

Alternatively, disconnection of the aryl-oxygen bond of the ether offers another viable route. This strategy would start from 2-amino-4-(trifluoromethyl)phenol and a cyclohexylmethyl halide. The choice between these primary disconnection strategies often depends on the availability and reactivity of the starting materials.

Further disconnection of the trifluoromethyl group from the aromatic ring is also a consideration, although typically less favored due to the challenges of direct trifluoromethylation.

Development of Convergent and Divergent Synthetic Routes to Substituted Anilines

The synthesis of substituted anilines like this compound can be approached through both convergent and divergent strategies. Convergent syntheses involve the separate synthesis of key fragments followed by their coupling, while divergent syntheses involve the modification of a common intermediate to produce a variety of analogues.

Nucleophilic aromatic substitution (SNAr) can be a powerful tool for constructing the target molecule. For instance, a suitably activated aryl halide, such as a dinitro- or cyano-substituted trifluoromethylbenzene, could react with cyclohexylmethoxide. However, achieving the desired regioselectivity can be challenging due to the directing effects of the substituents on the aromatic ring. The trifluoromethyl group is an electron-withdrawing group and directs incoming nucleophiles to the meta position, while the methoxy group is an ortho, para-director for electrophilic substitution. wikipedia.org

Transition metal-catalyzed cross-coupling reactions are central to modern organic synthesis and provide efficient methods for forming the key bonds in the target molecule. wesleyan.edu

Aryl-CF3 Bond Formation: The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various copper- or palladium-catalyzed reactions. researchgate.netnih.gov For example, an aryl iodide can be coupled with a trifluoromethyl source in the presence of a suitable catalyst system. researchgate.netd-nb.info

Aryl-O Bond Formation (Ullmann Condensation): The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. wikipedia.orgsynarchive.comorganic-chemistry.org This method could be employed to couple a substituted halobenzene with cyclohexylmethanol. acs.org Traditional Ullmann conditions often require harsh reaction conditions, but newer catalyst systems have been developed that proceed under milder temperatures. mdpi.com

Aryl-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of anilines. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine. beilstein-journals.orgrsc.org In the context of synthesizing the target molecule, an appropriately substituted aryl halide could be coupled with an ammonia equivalent or a primary amine that can be later deprotected. wikipedia.orgstackexchange.com The development of specialized ligands has greatly expanded the scope and efficiency of this reaction. beilstein-journals.org

Table 1: Comparison of Key Cross-Coupling Reactions

ReactionMetal CatalystBond FormedKey ReactantsTypical Conditions
Ullmann Condensation CopperAryl-OAryl Halide, AlcoholHigh temperature, polar solvent wikipedia.org
Buchwald-Hartwig Amination PalladiumAryl-NAryl Halide, AmineBase, phosphine (B1218219) ligand wikipedia.org
Aryl Trifluoromethylation Copper or PalladiumAryl-CF3Aryl Halide, CF3 sourceVaries with CF3 source and catalyst researchgate.net

An alternative approach to forming the aniline moiety involves the reduction of a corresponding nitro group. The nitration of an aromatic precursor followed by reduction is a well-established method for aniline synthesis. youtube.comwikipedia.orgbeilstein-journals.org

Nitro Group Reduction: A variety of reagents can be used to reduce a nitro group to an amine, including catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl). youtube.comwikipedia.orgresearchgate.net Electrochemical methods have also been developed for the reduction of nitroarenes. acs.org

Reductive Amination: Reductive amination can be used to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. rsc.orgrsc.orgorganic-chemistry.org While less direct for this specific target, it is a valuable tool in the synthesis of more complex aniline analogues. acs.org Aniline itself can act as a catalyst in some reductive amination reactions. acs.org

Directing group strategies can be employed to achieve regioselective functionalization at the ortho position of an aniline. researchgate.net This can be particularly useful for introducing the cyclohexylmethoxy group. A directing group on the aniline nitrogen can coordinate to a transition metal catalyst, bringing it into proximity of the ortho C-H bond and facilitating its activation and subsequent functionalization. researchgate.netnih.govacs.org Recent advances have even demonstrated ortho-trifluoromethylation of anilines. rsc.orgacs.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic route hinges on the careful optimization of reaction conditions. researchgate.netresearchgate.net This includes the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For transition metal-catalyzed reactions, the selection of the appropriate ligand is often crucial for achieving high yields and selectivity. For instance, in Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands have proven to be highly effective. beilstein-journals.org Similarly, for Ullmann condensations, the use of ligands such as 1,10-phenanthroline (B135089) can significantly improve reaction efficiency. mdpi.com

The development of well-defined and air-stable precatalysts, such as [(NHC)PdCl2(Aniline)] complexes, has simplified the execution of cross-coupling reactions and improved their reproducibility. organic-chemistry.orgnih.govacs.org Continuous flow technologies are also being increasingly adopted to improve the efficiency and safety of reactions like nitro group reductions. nih.govnih.gov

Table 2: Common Catalysts and Ligands in Aniline Synthesis

ReactionCatalyst/PrecatalystCommon Ligands
Buchwald-Hartwig Amination Pd(OAc)2, Pd2(dba)3XPhos, SPhos, BINAP beilstein-journals.org
Ullmann Condensation CuI, CuO1,10-Phenanthroline, L-proline
Aryl Trifluoromethylation CuI, Pd(OAc)21,10-Phenanthroline, BrettPhos researchgate.net

Strategic Synthetic Methodologies for this compound and Analogues

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCPEGHVOTZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Cyclohexylmethoxy 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions on 2-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline are determined by the combined electronic and steric effects of the existing substituents.

The aromatic ring of this compound possesses three distinct substituents, each influencing the reactivity of the ring in a specific manner.

Cyclohexylmethoxy Group (-OCH₂-C₆H₁₁): This ether group at position C2 is also an activating, ortho- and para-directing substituent due to the resonance donation of the oxygen's lone pair electrons. It directs electrophiles to the C1, C3, and C5 positions.

Trifluoromethyl Group (-CF₃): Positioned at C5, the trifluoromethyl group is a potent deactivating substituent. Due to the high electronegativity of fluorine atoms, it exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and making it less susceptible to electrophilic attack. cymitquimica.com It acts as a meta-director, guiding incoming electrophiles to the C2 and C6 positions relative to itself.

The cumulative effect of these groups determines the final regiochemical outcome. The activating effects of the amino and alkoxy groups are generally dominant over the deactivating effect of the trifluoromethyl group. The amino group is the strongest activator and its directing influence is paramount.

Considering the positions on the ring:

C3: Ortho to the alkoxy group but meta to the stronger amino group. Substitution here is not strongly favored.

C4: Para to the strongly activating amino group and meta to the alkoxy group. This position is highly activated and is a very likely site for substitution.

C6: Ortho to the strongly activating amino group and meta to the deactivating trifluoromethyl group. This position is also highly activated.

Steric hindrance from the bulky cyclohexylmethoxy group at C2 may slightly disfavor substitution at the adjacent C3 position. Therefore, electrophilic attack is most probable at the C4 and C6 positions, which are para and ortho, respectively, to the powerful amino directing group. The reaction kinetics are expected to be faster than that of benzene (B151609) due to the presence of two strong activating groups, despite the deactivating influence of the -CF₃ group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position on RingInfluence of -NH₂ (C1)Influence of -OCH₂-C₆H₁₁ (C2)Influence of -CF₃ (C5)Overall Predicted Reactivity
C3Meta (Deactivated)Ortho (Activated)Ortho (Deactivated)Low
C4Para (Strongly Activated)Meta (Deactivated)Meta (Deactivated)High (Likely major product)
C6Ortho (Strongly Activated)Para (Activated)Meta (Deactivated)High (Likely major product)

The outcome of electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions yield the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. Thermodynamically controlled reactions, which are typically reversible, yield the most stable product. acs.orgnih.gov

For this compound, most common electrophilic substitutions like halogenation and nitration are irreversible processes. The product distribution (e.g., the ratio of C4 to C6 substitution) will therefore be under kinetic control, reflecting the relative stability of the cationic Wheland intermediates formed during the reaction. nih.gov The intermediate leading to the C4 product benefits from strong resonance stabilization from the para-amino group. The intermediate for the C6 product is stabilized by the ortho-amino group.

In reactions that can be reversible, such as sulfonation, there is a possibility for the product mixture to equilibrate over time to favor the thermodynamically most stable isomer. byjus.com The thermodynamic stability of the final product is influenced by factors such as steric interactions. For instance, if substitution at the C6 position leads to significant steric clash with the adjacent cyclohexylmethoxy group, the C4-substituted product might be the more thermodynamically stable isomer, even if it is not the kinetically favored one.

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The primary amine group is the most nucleophilic site in the molecule, readily participating in reactions with a wide range of electrophiles.

The lone pair of electrons on the nitrogen atom of the aniline group allows it to act as a potent nucleophile, enabling numerous derivatization reactions.

Amide Formation: The compound is expected to react readily with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable N-substituted amides. researchgate.net This reaction is fundamental for linking the aniline core to other molecular fragments.

Imine Formation: Condensation with aldehydes or ketones, typically under acidic catalysis, will yield the corresponding imine (or Schiff base). beilstein-journals.orgresearchgate.netnih.gov This reaction is generally reversible and is driven to completion by the removal of water.

Urethane (Carbamate) Formation: Reaction with chloroformates (e.g., ethyl chloroformate) or isocyanates will produce urethanes (carbamates). These derivatives are common in medicinal chemistry and materials science.

Table 2: Common Derivatization Reactions of the Aniline Moiety
Reaction TypeElectrophilic ReagentGeneral Product Structure
AmidationAcyl Halide (R-COCl)Amide
IminationAldehyde (R-CHO)Imine (Schiff Base)
Urethane FormationIsocyanate (R-NCO)Urea Derivative
Urethane FormationChloroformate (R-OCOCl)Urethane (Carbamate)

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly versatile diazonium salt intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in subsequent reactions, providing a powerful synthetic route to a diverse range of functionalized aromatic compounds. These transformations include:

Sandmeyer Reactions: Displacement of the diazonium group using copper(I) salts, such as CuCl, CuBr, or CuCN, to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder and the corresponding acid (e.g., Cu/HBr).

Hydrolysis: Reaction with water, often upon heating, to replace the diazonium group with a hydroxyl group, forming a phenol.

Reduction: The diazonium group can be reduced and replaced by a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂), effectively removing the original amine group.

Table 3: Potential Products from Diazotization of this compound
Reagent(s)Reaction NameSubstituent Introduced
CuCl / HClSandmeyer-Cl
CuBr / HBrSandmeyer-Br
CuCN / KCNSandmeyer-CN
HBF₄, then heatSchiemann-F
H₂O, heatHydrolysis-OH
H₃PO₂Deamination-H
KI--I

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group on the aromatic ring is exceptionally stable and generally considered to be chemically inert under most reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to both nucleophilic and electrophilic attack. acs.org It does not typically participate in substitution or elimination reactions.

The primary role of the trifluoromethyl group in the reactivity of this compound is electronic. As a powerful electron-withdrawing group, it:

Influences Acidity/Basicity: It decreases the basicity of the aniline nitrogen by inductively withdrawing electron density, making the lone pair less available for protonation.

Modulates Lipophilicity: The presence of the -CF₃ group significantly increases the lipophilicity of the molecule, a property often exploited in the design of bioactive compounds. cymitquimica.com

While reactions involving direct transformation of an aromatic -CF₃ group are rare, some specialized, harsh conditions involving strong nucleophiles or radical species can sometimes effect changes, but these are not considered general transformation pathways for this functional group. acs.org

Stability and Activation Strategies for the CF3 Moiety

The trifluoromethyl (CF3) group is a cornerstone in medicinal and materials chemistry, prized for its ability to enhance properties like lipophilicity, metabolic stability, and binding affinity. nih.govchemimpex.com Generally considered a stable functional group, its C-F bonds are strong, making the moiety resistant to many common chemical transformations. nih.gov However, under specific and often forcing conditions, the CF3 group can be activated to undergo further reactions.

The stability of the CF3 group is largely due to the high bond dissociation energy of the C-F bond. ccspublishing.org.cn Despite this, several strategies have been developed to activate this otherwise inert group:

Lewis and Brønsted Superacids: Strong Lewis acids can ionize a C-F bond, leading to the formation of carbocationic intermediates. nih.gov Similarly, Brønsted superacids can protonate the fluorine atoms, facilitating the loss of hydrogen fluoride (B91410) (HF) and generating reactive electrophiles like acylium cations or carbocations. nih.gov These intermediates can then participate in reactions such as Friedel-Crafts-type alkylations or cyclizations.

Reductive Methods: The CF3 group can be activated under reductive conditions. This can be achieved through electrochemical reduction or with the use of reducing metals like magnesium. ccspublishing.org.cnresearchgate.net These methods typically proceed through the formation of a radical anion, which then expels a fluoride ion. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for activating the CF3 group. This approach often involves a single-electron transfer (SET) to the trifluoromethylarene, generating a radical anion intermediate that initiates subsequent transformations. nih.gov

For this compound, the electron-donating nature of the aniline and methoxy-like substituents can influence the electronic properties of the aromatic ring, potentially affecting the conditions required for CF3 group activation compared to electron-poor trifluoromethylarenes.

Fluorine Exchange and Defluorination Reactions

While the C-F bond is robust, reactions that cleave it—namely fluorine exchange and defluorination—are of significant interest as they allow for the conversion of the CF3 group into other valuable functionalities. ccspublishing.org.cn

Hydrodefluorination (HDF) , the replacement of a fluorine atom with hydrogen, is a key transformation that converts a trifluoromethyl group into a difluoromethyl (CF2H) group. This is particularly challenging because the bond dissociation energy of the C-F bonds decreases as fluorine substitution decreases, often leading to over-reduction. nih.gov Nevertheless, several selective methods have been developed.

Key Defluorination Strategies:

Method Reagents/Conditions Intermediate Description Citation(s)
Protolytic Defluorination Brønsted Superacids (e.g., CF3SO3H)Carbocation/Acylium CationIn the presence of a strong acid, the CF3 group can be converted into an electrophilic species, leading to Friedel-Crafts type products. nih.gov
Radical Defluorination UV irradiation, Electrochemical reduction, Mg metalRadical AnionReductive conditions generate a radical anion which then eliminates a fluoride ion to form a difluoro radical intermediate. ccspublishing.org.cn
Photoredox Hydrodefluorination Organophotocatalyst, Hydrogen Atom Donor (HAD), Blue LightRadical AnionA photoredox cycle facilitates the reduction of the trifluoromethylarene, leading to selective C-F bond cleavage and hydrogen atom transfer. nih.gov
Base-Promoted Defluorination Base (e.g., t-BuOLi), Intramolecular NucleophileDifluoro-p-quinomethideBase promotes elimination to form a reactive intermediate which is trapped, resulting in a difluoromethyl-substituted product. researchgate.netchinesechemsoc.org

These defluorination reactions provide pathways to modify the electronic and steric properties of this compound, offering access to analogues with potentially different biological activities.

Reactions Involving the Cyclohexylmethoxy Substituent

The cyclohexylmethoxy group offers two primary sites for chemical transformation: the ether linkage and the cyclohexyl ring itself.

Ether Cleavage and Modification Reactions

Ether linkages are generally stable, which is why ethers are often used as solvents. libretexts.org However, the C-O bond can be cleaved under specific conditions, most commonly with strong acids. wikipedia.orglibretexts.org

For an aryl alkyl ether like this compound, acidic cleavage is typically achieved using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A halide ion then acts as a nucleophile. The cleavage will occur at the bond between the oxygen and the methylene (B1212753) bridge of the cyclohexylmethoxy group, following an SN2 mechanism. This results in the formation of 2-hydroxy-5-(trifluoromethyl)aniline (a phenol) and (bromomethyl)cyclohexane (B57075) or (iodomethyl)cyclohexane. Cleavage of the aryl-oxygen bond does not occur because the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgyoutube.com

More selective and milder methods for ether cleavage have also been developed. For instance, cationic bis(phosphine)iridium complexes can catalyze the cleavage of cyclohexyl methyl ethers in the presence of a silane (B1218182) reductant. nsf.gov Such catalytic systems could potentially offer a more functional-group-tolerant approach to cleaving the ether in this compound.

Functionalization of the Cyclohexyl Ring System

The cyclohexyl group is a prevalent scaffold in drug discovery, often used to introduce three-dimensionality, improve metabolic stability, or act as a bioisostere for other groups. pharmablock.com Direct functionalization of the C-H bonds of the saturated cyclohexyl ring is a powerful strategy for modifying the molecule's structure without requiring a multi-step synthesis. rsc.org

Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, allow for the site-selective introduction of new functional groups onto cycloalkanes. nih.gov For this compound, a directing group strategy could potentially be employed, where the ether oxygen or the aniline nitrogen coordinates to a metal catalyst, directing the C-H activation to a specific position on the cyclohexyl ring. Such transformations could introduce aryl, alkyl, or other functional groups, significantly expanding the chemical space around the core molecule. rsc.orgnih.gov

Advanced Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is complex, with multiple functional groups that can potentially react depending on the chosen reagents and conditions.

Oxidation:

The aniline moiety is generally susceptible to oxidation. rsc.org Depending on the oxidant, this can lead to a variety of products, including the corresponding nitroso, nitro, or even polymeric species. Strong oxidants could potentially degrade the molecule. However, selective oxidation of other parts of the molecule is possible. For instance, studies on aryl trifluoromethyl sulfides have shown that the sulfur can be selectively oxidized to a sulfoxide (B87167) using hydrogen peroxide in trifluoroacetic acid, with the trifluoromethyl group remaining intact. rsc.org This suggests that under controlled conditions, other parts of the target molecule could be oxidized without affecting the CF3 group. The benzylic-like C-H bonds on the methylene bridge of the cyclohexylmethoxy group could also be a target for oxidation, potentially leading to a cyclohexyl ketone derivative after subsequent cleavage.

Reduction:

The most common reduction reaction associated with aniline synthesis is the reduction of a nitro group. The title compound could be synthesized by the catalytic reduction of a precursor like 1-(cyclohexylmethoxy)-2-nitro-4-(trifluoromethyl)benzene using H2 gas and a palladium catalyst. chemicalbook.com During such a transformation, the trifluoromethyl group is typically stable and not reduced. google.com

Reductive defluorination of the CF3 group has been discussed in section 3.3.2. Beyond that, the aromatic ring itself can be reduced under forcing conditions, such as a Birch reduction, although the presence of multiple substituents can lead to complex product mixtures. The catalytic enantioselective reduction of related trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines, indicating that the aniline group could be transformed into an imine and then stereoselectively reduced. nih.gov

Potential Oxidation and Reduction Reactions:

Reaction Type Reagent(s) Affected Moiety Potential Product(s) Citation(s)
Oxidation Mild Oxidants (e.g., H2O2/TFA)Aniline Nitrogen / Benzylic CH2Nitroso/Nitro compound, Ketone rsc.orgrsc.org
Reduction H2/Pd-CNitro (on precursor)Aniline chemicalbook.com
Reduction Na/NH3 (Birch Reduction)Aromatic RingDihydro-aromatic derivativeN/A
Reductive Amination Ketone/Aldehyde, then NaBH3CNAniline NitrogenN-alkylated anilineN/A

This detailed analysis highlights the rich and varied chemical reactivity of this compound, making it a versatile scaffold for further synthetic elaboration in various fields of chemical research.

Theoretical and Computational Chemistry Investigations of 2 Cyclohexylmethoxy 5 Trifluoromethyl Aniline

Quantum Mechanical Calculations of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can reveal how electrons are distributed and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline, one would expect the HOMO to be primarily located on the aniline (B41778) ring, specifically influenced by the lone pair of electrons on the nitrogen atom and the electron-donating character of the ether oxygen. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group would significantly lower the energy of the LUMO and likely concentrate it on the aromatic ring, particularly near the CF3 substituent. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Hypothetical Frontier Molecular Orbital Data

Parameter Expected Value (Arbitrary Units) Description
HOMO Energy High Indicates nucleophilic character, centered on the aniline moiety.
LUMO Energy Low Indicates electrophilic character, influenced by the -CF3 group.

Charge Distribution and Electrostatic Potential Surface Mapping

Charge distribution analysis provides a picture of how electron density is spread across a molecule, indicating regions that are electron-rich (negative) or electron-poor (positive). An electrostatic potential (ESP) map visually represents this distribution.

In this compound, the nitrogen of the aniline group and the oxygen of the methoxy (B1213986) group would be sites of high negative electrostatic potential due to their lone pairs of electrons. The hydrogen atoms of the amine group and the area around the electron-withdrawing trifluoromethyl group would exhibit positive electrostatic potential. This map is invaluable for predicting how the molecule will orient itself when approaching other molecules and for understanding non-covalent interactions.

Conformational Analysis and Energy Landscape Mapping

Rotational Barriers and Conformational Isomerism

The rotation around the C-O and C-C bonds of the cyclohexylmethoxy group, as well as the bond connecting it to the aniline ring, would have specific energy barriers. Computational methods can calculate these barriers, identifying the most stable (lowest energy) conformers and the transition states between them. The cyclohexane (B81311) ring itself can exist in chair, boat, and twist-boat conformations, further complicating the energy landscape. Identifying the global minimum energy conformation is a primary goal of such studies.

Intermolecular Interaction Potentials

Understanding how molecules of this compound interact with each other is key to predicting its physical properties, such as melting point and solubility. These interactions are governed by forces like hydrogen bonding (involving the -NH2 group), dipole-dipole interactions (due to the polar C-F, C-N, and C-O bonds), and van der Waals forces. Computational models can quantify the strength and nature of these potential intermolecular interactions.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, electrophilic aromatic substitution on the aniline ring could be modeled to predict the most likely position of attack and the mechanism of the reaction.

Elucidation of Rate-Determining Steps

For instance, in a hypothetical N-alkylation reaction of this compound, computational chemists can model the energy profile of the entire reaction pathway. This involves calculating the transition state energies for each elementary step. The step with the highest energy barrier is predicted to be the rate-determining step.

Table 1: Hypothetical Energy Barriers for N-Alkylation of this compound

Reaction StepTransition StateCalculated Energy Barrier (kcal/mol)
Amine deprotonationTS112.5
Nucleophilic attackTS225.8
Product releaseTS38.2

Note: This data is illustrative and based on general principles of organic reactions. Actual values would require specific quantum mechanical calculations.

As the table suggests, the nucleophilic attack of the aniline nitrogen on the alkylating agent would likely possess the highest activation energy and therefore be the rate-determining step in this hypothetical scenario.

Catalyst Design Principles Based on Computational Insights

Computational chemistry offers a rational approach to catalyst design, moving beyond trial-and-error experimentation. By understanding the electronic and steric properties of this compound and the transition states of its reactions, catalysts can be tailored to lower the activation energy of the rate-determining step.

For reactions such as cross-coupling to form C-N bonds, computational studies can help in selecting the appropriate metal catalyst and ligand. For example, by modeling the oxidative addition and reductive elimination steps with different palladium or copper catalysts and various phosphine (B1218219) ligands, researchers can predict which catalytic system will be most effective. The electronic properties of the aniline, influenced by the electron-donating cyclohexylmethoxy group and the electron-withdrawing trifluoromethyl group, play a significant role in its coordination to the metal center. Computational models can quantify these interactions and guide the selection of ligands that promote the desired catalytic cycle.

Density Functional Theory (DFT) Applications to Reactivity Prediction and Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations can predict a variety of properties that are crucial for understanding its reactivity.

These calculations can determine the distribution of electron density, identify the sites most susceptible to electrophilic or nucleophilic attack, and calculate molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated DFT Properties of this compound

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Note: These values are hypothetical and would be obtained from specific DFT calculations (e.g., using a B3LYP functional and a 6-31G basis set).*

Furthermore, DFT can be employed to map out the entire potential energy surface of a reaction involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and transition states, providing a comprehensive picture of how chemical transformations occur.

Molecular Dynamics Simulations for Understanding Chemical Behavior in Various Environments

While quantum mechanical methods like DFT are excellent for studying the electronic properties of isolated molecules or small molecular systems, Molecular Dynamics (MD) simulations are indispensable for understanding the behavior of molecules in more complex environments, such as in solution or at interfaces. mdpi.com

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. For this compound, MD simulations can be used to study its conformational flexibility, particularly the orientation of the bulky cyclohexylmethoxy group. These simulations can also model how the molecule interacts with different solvent molecules, providing insights into its solubility and how the solvent might influence reaction rates and pathways.

For instance, an MD simulation could track the radial distribution function of water molecules around the amine and trifluoromethyl groups, revealing the extent of hydrogen bonding and solvation. This information is critical for understanding its behavior in aqueous environments, which is relevant for many chemical and biological applications. The dynamic nature of these simulations provides a time-resolved view of molecular motion and interactions that is not accessible through static quantum mechanical calculations. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For a molecule with the complexity of "2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline," a combination of one-dimensional and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR techniques are powerful for establishing connectivity between atoms within a molecule, which is essential for assembling its complete structural framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between protons within the cyclohexyl ring, between the methoxy (B1213986) bridge protons, and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is a crucial step for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. For instance, it could show a correlation from the protons of the methoxy bridge (-O-CH₂-) to the carbons of the cyclohexyl ring and the aromatic ring, confirming the connectivity of these moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the molecule's three-dimensional conformation in solution. For example, NOESY could reveal spatial proximities between the cyclohexyl ring protons and the aromatic ring protons, providing insights into the preferred spatial arrangement of these groups.

Systematic studies on substituted anilines have demonstrated the utility of 2D NMR experiments, such as HETCOR (an older equivalent of HSQC), in unambiguously assigning ¹³C NMR chemical shifts. researchgate.net For instance, in a study of 2-butylthioaniline, NOE experiments were used to definitively assign proton NMR peaks. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Aniline (B41778) Structure Note: This table presents typical chemical shift ranges for functionalities present in the target molecule, based on general principles and data for analogous structures like aniline. hmdb.ca Specific values for "this compound" would require experimental measurement.

GroupAtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Aniline Ring Aromatic C-H6.5 - 7.5115 - 150
C-NH₂-140 - 150
C-O-150 - 160
C-CF₃-120 - 130 (q, J ≈ 30-40 Hz)
Cyclohexyl Ring CH1.0 - 2.025 - 45
CH₂1.0 - 2.025 - 45
Methoxy Bridge O-CH₂3.5 - 4.565 - 75
Amine NH₂3.0 - 5.0-
Trifluoromethyl CF₃-120 - 130 (q, J ≈ 270-280 Hz)

Due to the presence of flexible groups like the cyclohexylmethoxy side chain, "this compound" is expected to exist as a mixture of rapidly interconverting conformers in solution. Dynamic NMR (DNMR) is the technique used to study these conformational exchange processes. libretexts.org

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. copernicus.org As the temperature is lowered, the exchange rate slows down. If the rate becomes slow enough, separate signals for each distinct conformer may be resolved. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature. researchgate.net

Line-shape analysis of variable-temperature NMR spectra allows for the determination of the energy barriers to rotation around specific bonds and the relative populations of different conformers. copernicus.orgresearchgate.net For flexible molecules, this provides crucial information about their dynamic behavior and conformational preferences in solution. nih.govtorvergata.it For the target molecule, DNMR could be used to study the rotation around the C-O and C-N bonds, as well as the ring-flipping of the cyclohexyl group.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the m/z of these fragment ions are analyzed. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For "this compound," the protonated molecule [M+H]⁺ would be the precursor ion. Its fragmentation would likely involve characteristic losses of neutral fragments. While specific data for this molecule is unavailable, studies on related trifluoromethyl-substituted compounds can provide insight into expected fragmentation pathways. fluorine1.ru

Table 2: Plausible Fragmentation Pathways for [this compound + H]⁺ Note: This table is hypothetical and based on common fragmentation mechanisms observed for similar chemical structures. Experimental verification is required.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Structure of Fragment
288.14C₆H₁₀ (Cyclohexene)206.08[H₂N-C₆H₃(CF₃)-OCH₂]⁺
288.14C₇H₁₃O• (Cyclohexylmethoxy radical)161.05[H₂N-C₆H₃(CF₃)]⁺•
206.08CH₂O (Formaldehyde)176.06[H₂N-C₆H₃(CF₃)-CH₂]⁺
176.06HCN149.05[C₆H₄(CF₃)]⁺

Analysis of the fragmentation of 3-(trifluoromethyl)aniline (B124266) shows a precursor ion at m/z 162.0525, corresponding to the [M+H]⁺ ion. massbank.eumassbank.jp The fragmentation of compounds with trifluoromethyl groups often involves the loss of HF or the CF₃ radical. fluorine1.ru

High-resolution mass spectrometry (HRMS) can measure the m/z of ions with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. The calculated exact mass for the neutral molecule C₁₄H₁₈F₃NO is 289.1340. The corresponding protonated molecule [C₁₄H₁₉F₃NO]⁺ would have a calculated exact mass of 290.1413.

Isotopic pattern analysis provides further confirmation of the elemental composition. The presence of naturally occurring heavier isotopes (like ¹³C) gives rise to a characteristic pattern of peaks in the mass spectrum. The relative intensities of these isotopic peaks can be calculated for a given elemental formula and compared with the experimental spectrum to verify the assigned formula.

X-ray Crystallography and Solid-State Structural Analysis

For "this compound," a successful crystal structure determination would reveal:

The precise conformation of the cyclohexylmethoxy side chain.

The planarity of the aniline ring.

The torsion angles defining the orientation of the substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the solid state.

While a crystal structure for the target molecule itself is not publicly available, a study on a related imine, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, which is synthesized from a similar aniline precursor, highlights the utility of this technique. researchgate.net The study revealed that the compound crystallizes in the triclinic crystal system and that the crystal packing is stabilized by N–H⋯O and C–H⋯O hydrogen bonds and π⋯π stacking interactions. researchgate.net Such detailed structural insights are invaluable for understanding the molecule's physical properties and potential interactions.

Polymorphism and Crystallization Engineering

There is no available scientific literature detailing the polymorphism or crystallization engineering of this compound. Studies on the existence of different crystalline forms (polymorphs), the thermodynamic and kinetic conditions that govern their formation, or any attempts at controlled crystallization to isolate specific polymorphs have not been reported.

Co-crystallization and Supramolecular Assembly

No research has been published on the co-crystallization or supramolecular assembly of this compound. The design and synthesis of co-crystals, which involve combining the target compound with other molecules (co-formers) to create new crystalline structures with potentially altered physicochemical properties, have not been described. Similarly, there is no information regarding the formation of larger, organized structures through non-covalent interactions (supramolecular assemblies) involving this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the public domain. Consequently, a detailed analysis of its vibrational modes for functional group identification and molecular fingerprinting cannot be provided. While theoretical predictions could be made based on its structure, no experimentally recorded spectra have been published for comparison.

Table 1: Anticipated Vibrational Modes for this compound (Theoretical)

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (Aniline)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Cyclohexyl)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1000 - 1300
C-F (Trifluoromethyl)Stretching1100 - 1400
C-N (Aniline)Stretching1250 - 1360

Note: This table is predictive and not based on experimental data for the specified compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

There are no published Ultraviolet-Visible (UV-Vis) spectroscopic studies for this compound. Such analysis would provide insights into the electronic transitions within the molecule, including those involving the aromatic ring and its substituents. The effects of the cyclohexylmethoxy and trifluoromethyl groups on the electronic conjugation and the wavelengths of maximum absorbance (λmax) have not been experimentally determined or reported.

Structure Reactivity and Structure Function Relationship Studies Non Biological Contexts

Correlations Between Substituent Electronic Effects (e.g., Hammett Parameters of CF3 and Cyclohexylmethoxy Groups) and Chemical Reactivity Parameters

The reactivity of the aniline (B41778) ring is significantly modulated by the electronic effects of its substituents. These effects can be quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org

The trifluoromethyl (CF3) group at the 5-position is a strong electron-withdrawing group, primarily through the inductive effect (-I). Its Hammett constants (σ_meta and σ_para) are positive, indicating its capacity to decrease electron density on the aromatic ring. oup.com For instance, the σ_meta value for CF3 is approximately 0.44, and the σ_para is around 0.57. oup.com In this molecule, the CF3 group is meta to the amino group and para to the cyclohexylmethoxy group, where it exerts a powerful deactivating effect on the ring, making it less susceptible to electrophilic aromatic substitution.

Table 1: Selected Hammett Substituent Constants

Substituent σ_meta σ_para Electronic Effect
-CF3 0.44 oup.com 0.57 oup.com Strong Electron-Withdrawing
-OCH3 (proxy) 0.11 oup.com -0.24 oup.com Strong Electron-Donating (Resonance)

Steric Hindrance and its Impact on Reaction Rates, Regioselectivity, and Enantioselectivity

The cyclohexylmethoxy group is sterically demanding due to its size and conformational flexibility. Positioned ortho to the amino group, it creates significant steric hindrance, which profoundly influences the molecule's reactivity.

Impact on Reaction Rates: Steric hindrance around the amino group and the adjacent ring position can impede the approach of reagents. nih.govrsc.orgresearchgate.net This "shielding" effect generally leads to a decrease in reaction rates for processes involving the amino group (e.g., acylation, alkylation) or electrophilic substitution at the 3-position. Reactions that would proceed rapidly with less hindered anilines may require more forcing conditions, such as higher temperatures or longer reaction times. researchgate.net

Impact on Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In electrophilic aromatic substitution reactions, the directing effects of the substituents are crucial. The amino group is a powerful ortho-, para-director, while the cyclohexylmethoxy group also directs ortho and para to itself. However, the steric bulk of the cyclohexylmethoxy group will largely prevent substitution at the 3-position. The most electronically activated and sterically accessible position for an incoming electrophile is the 4-position, which is para to the strongly activating amino group and ortho to the cyclohexylmethoxy group. Therefore, electrophilic aromatic substitution reactions are expected to show high regioselectivity for the 4-position.

Impact on Enantioselectivity: While the parent molecule is achiral, the steric bulk of the cyclohexylmethoxy group can be instrumental in reactions that introduce chirality. In reactions involving chiral catalysts or reagents, the sterically hindered environment around the reactive center can favor the formation of one enantiomer over the other. The bulky substituent can effectively block one face of the molecule from the approaching reagent, leading to high enantioselectivity. This principle is widely used in asymmetric synthesis.

Influence of Molecular Architecture on Non-Biological Chemical Properties

The presence of the nonpolar cyclohexyl group and the fluorinated CF3 group impacts the molecule's solubility. It is expected to have good solubility in a range of common organic solvents but poor solubility in water. rsc.org The combination of a hydrogen bond donor (-NH2) and acceptor (ether oxygen) suggests the potential for specific intermolecular interactions, which can influence crystal packing and melting point.

The electron distribution across the molecule is highly polarized. The electron-rich region is centered around the amino and alkoxy groups, while the electron-deficient area is near the trifluoromethyl group. This charge separation influences the molecule's dipole moment and its interactions with other polar molecules and surfaces. This feature is often exploited in the design of materials with specific electronic or sensory properties. rsc.org

Design Principles for Modulating Chemical Behavior Through Structural Modification

The structure of 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline serves as a template that can be systematically modified to fine-tune its chemical properties for specific applications. mdpi.com

Tuning Steric Hindrance: The degree of steric shielding can be modulated by altering the alkyl group on the ether. Replacing the cyclohexyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, adamantyl) groups would systematically increase or decrease steric hindrance, thereby controlling reaction rates and selectivity. nih.gov

Modulating Electronic Effects: The electronic properties of the aniline ring can be adjusted by replacing the trifluoromethyl group. Substituting it with stronger electron-withdrawing groups (e.g., -NO2) would further deactivate the ring, while replacing it with electron-donating groups (e.g., -CH3) would increase its reactivity. The position of the substituent could also be changed to alter its influence on the amino group.

Altering Reactivity and Regioselectivity: The balance between steric and electronic effects dictates the outcome of chemical reactions. For instance, introducing a second bulky group at the 6-position could completely block reactions on the aromatic ring, forcing reactivity to occur exclusively at the nitrogen atom. Conversely, removing the ortho-alkoxy group would dramatically increase the reaction rate for many processes and change the regiochemical outcome of electrophilic substitution. These principles are fundamental in the rational design of catalysts, ligands, and functional organic materials. beilstein-journals.orgrsc.org

In-depth Exploration of this compound Reveals a Gap in Current Chemical Research

A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific non-biological and novel chemical applications of the compound This compound . Despite its structural similarities to other well-studied fluorinated anilines, this particular molecule does not appear in dedicated studies exploring its potential as a building block in advanced organic synthesis, its applications in materials science, or its use in catalysis.

The specified areas of inquiry, including its role as a precursor for complex heterocyclic compounds, its potential in the development of chiral auxiliaries, its use as a monomer in polymer chemistry, its incorporation into functional organic materials, and its catalytic applications, yielded no specific research findings for this compound.

This absence of data suggests that the compound may be a novel substance with unexplored potential or a highly specialized intermediate not widely reported in publicly accessible research. Consequently, a detailed article structured around its specific roles in the aforementioned applications cannot be compiled at this time. Further empirical research would be required to determine the properties and potential uses of this compound in these advanced chemical domains.

Exploration of Non Biological and Novel Chemical Applications

Catalytic Applications

Organic Catalysis and Organocatalysis

While no specific studies document the use of 2-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline as an organocatalyst, its inherent properties suggest plausible, yet currently hypothetical, roles. The aniline (B41778) moiety, with its basic nitrogen atom, could potentially participate in reactions that involve proton transfer or hydrogen bonding to activate substrates.

Hypothetical Organocatalytic Applications:

Catalysis TypePotential Role of this compoundExpected Outcome
Enamine Catalysis As a secondary amine precursor (after N-alkylation), it could form enamines with carbonyl compounds.The bulky cyclohexylmethoxy group could influence the stereochemical outcome of subsequent alkylation or addition reactions.
Brønsted Base Catalysis The aniline nitrogen could act as a weak base to deprotonate acidic substrates.This could facilitate condensation reactions or other base-catalyzed transformations.
Hydrogen Bond Catalysis The N-H bonds of the aniline could act as hydrogen bond donors to activate electrophiles.The trifluoromethyl group would modulate the acidity of the N-H protons, influencing catalytic activity.

It is important to reiterate that these are theoretical applications and require experimental validation.

Ligand Development for Transition Metal Catalysis

The structure of this compound makes it an intriguing candidate for ligand development in transition metal catalysis. The aniline nitrogen can serve as a coordination site for a metal center. The electronic and steric properties of the substituents would play a crucial role in modulating the reactivity and selectivity of the resulting metal complex.

The electron-withdrawing trifluoromethyl group would decrease the electron density on the aniline nitrogen, potentially leading to the formation of more electron-deficient metal centers. This can be advantageous in certain catalytic cycles, such as those involving reductive elimination. Conversely, the bulky cyclohexylmethoxy group could provide a specific steric environment around the metal center, influencing substrate approach and potentially leading to high levels of regioselectivity or stereoselectivity in catalytic transformations.

Potential Ligand Applications in Transition Metal Catalysis:

Catalytic ReactionPotential MetalRole of the Ligand
Cross-Coupling Reactions Palladium, Nickel, CopperThe ligand could stabilize the active metal catalyst and influence the rates of oxidative addition and reductive elimination.
Hydrogenation Rhodium, Ruthenium, IridiumThe steric bulk could create a chiral pocket around the metal, potentially enabling asymmetric hydrogenation if a chiral variant were synthesized.
C-H Activation Palladium, RhodiumThe electronic properties of the ligand could influence the efficiency and selectivity of C-H bond cleavage.

Further research, including the synthesis of metal complexes with this aniline derivative and their evaluation in various catalytic reactions, is necessary to substantiate these potential applications.

Utilization in Probe Chemistry for Mechanistic Investigations (Non-Biological)

In the realm of non-biological mechanistic investigations, molecules can be designed as "probes" to elucidate reaction pathways. The distinct features of this compound lend themselves to this purpose, although no such use has been reported.

The trifluoromethyl group is a particularly useful handle for mechanistic studies due to its strong and clean signal in ¹⁹F NMR spectroscopy. By incorporating this aniline derivative into a reacting system, one could potentially monitor changes in the chemical environment around the trifluoromethyl group throughout a reaction, providing insights into intermediate formation and reaction kinetics.

Hypothetical Use as a Mechanistic Probe:

Mechanistic QuestionHow the Probe Could Be UsedInformation Gained
Investigating Ligand Effects By comparing the catalytic activity of a metal complex bearing this ligand with complexes bearing electronically or sterically different aniline-based ligands.The specific influence of the cyclohexylmethoxy and trifluoromethyl groups on the catalytic cycle could be determined.
Monitoring Reaction Intermediates The ¹⁹F NMR signal of the trifluoromethyl group could be monitored in real-time during a reaction.Shifts in the signal could indicate changes in the coordination state or electronic environment of the molecule, signaling the formation of intermediates.
Studying Non-Covalent Interactions The aniline part of the molecule could be used to study hydrogen bonding or π-stacking interactions in a chemical system.Changes in the spectroscopic properties (NMR, IR, UV-Vis) could provide information on the strength and nature of these interactions.

Future Directions and Emerging Research Opportunities

Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous-flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. polimi.ittcichemicals.com For the synthesis of 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline, integrating flow chemistry and automated platforms could overcome many limitations of conventional methods.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial when handling energetic or hazardous reagents often used in fluorination and nitration reactions. polimi.it The small reactor volumes inherent to flow systems mitigate the risks associated with exothermic events, making the process safer. tcichemicals.com Furthermore, continuous processing can lead to higher yields, reduced solvent consumption, and minimized waste generation. polimi.it

Automated synthesis platforms, such as the SynFini™ system, can accelerate the discovery and optimization of synthetic routes by leveraging artificial intelligence and robotics. youtube.com These platforms can rapidly screen various reaction conditions, catalysts, and reagents to identify the most efficient pathway for producing this compound. The integration of real-time analytical feedback ensures high reproducibility and facilitates rapid process optimization. youtube.com This automated approach allows chemists to focus on designing novel molecules rather than the intricacies of their synthesis. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for Anilines

Feature Batch Synthesis Flow Synthesis Potential Advantage for Target Compound
Safety Higher risk with exothermic reactions Enhanced safety due to small reaction volumes tcichemicals.com Safer handling of nitration/fluorination steps.
Scalability Complex scale-up Easier and more linear scale-up uc.pt Facilitates industrial-scale production.
Control Limited control over heat/mass transfer Precise control over reaction parameters polimi.it Improved yield and purity.
Efficiency Longer reaction times, potential for byproducts Reduced reaction times, higher throughput nih.gov Faster synthesis and reduced waste.

| Automation | Difficult to fully automate | Readily integrated with automated systems youtube.comscripps.edu | Rapid optimization of synthetic routes. |

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Analogues

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is substantial, as chirality often dictates biological activity. nih.gov While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research will likely focus on developing asymmetric methods to produce enantiopure analogues.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govsigmaaldrich.com For instance, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing chiral α-trifluoromethyl amines. nih.gov This approach could be adapted to synthesize chiral derivatives of the target compound. Transition metal-catalyzed asymmetric hydrogenation of imines and related compounds is another powerful tool for creating chiral amines with high enantioselectivity. nih.govacs.org

The development of these methodologies would be crucial for exploring the structure-activity relationships of chiral analogues of this compound, potentially leading to the discovery of new therapeutic agents or functional materials. nih.gov

Exploration of Photochemical and Electrochemical Reactivity Pathways

Photochemistry and electrochemistry offer unique, non-thermal pathways for chemical transformations, often providing access to high-energy intermediates and novel reactivity. wikipedia.org Exploring these pathways for this compound could lead to new synthetic methods and applications.

Electrochemical Synthesis: The electrochemical reduction of corresponding nitrobenzene precursors is a sustainable and efficient alternative to traditional chemical reduction methods for producing anilines. acs.org This approach avoids the use of toxic and high-pressure reducing agents. acs.org The electrochemical polymerization of aniline (B41778) and its derivatives has also been extensively studied to produce conductive polymers, suggesting that derivatives of the target compound could be used to create novel materials with tailored electronic properties. scispace.comarxiv.org The reaction conditions, such as pH and solvent, can be tuned to control the product outcome, potentially yielding different functionalized molecules. orientjchem.orgresearchgate.net

Photochemical Reactions: Photochemistry involves reactions initiated by the absorption of light. wikipedia.orgtaylorandfrancis.com For aniline derivatives, photochemical reactions could be used for C-H functionalization, cyclizations, or rearrangements, leading to complex molecular architectures that are difficult to access through thermal methods. wikipedia.org For example, visible-light photocatalysis has emerged as a powerful tool for promoting single electron transfer (SET) reactions in organic synthesis. nih.gov Applying these techniques to this compound could enable novel late-stage functionalization, providing rapid access to a library of derivatives for screening purposes.

Synergistic Approaches Combining Computational and Experimental Research for Predictive Chemistry

The integration of computational chemistry with experimental research provides a powerful synergistic approach to accelerate the discovery and development of new molecules and materials. For this compound, this combination can offer deep insights into its properties and reactivity.

Computational Modeling: In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict molecular geometries, electronic properties, and reaction mechanisms. acs.org These predictions can help rationalize experimental observations and guide the design of new experiments. For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of new functionalization strategies. Molecular docking studies can predict the binding affinity of derivatives for biological targets, prioritizing compounds for synthesis and testing in drug discovery programs. acs.orgacs.org

Predictive Chemistry: By combining experimental data with computational models, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological activity or physical properties of novel, unsynthesized analogues of this compound. This predictive capability significantly reduces the time and resources required for the development of new products by focusing experimental efforts on the most promising candidates. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Hydrogen Fluoride (B91410)
Oxalic Acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclohexylmethoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

Intermediate Preparation : React 5-(trifluoromethyl)-2-nitroaniline with cyclohexylmethyl bromide under Ullmann coupling conditions (CuI, K2_2CO3_3, DMF, 100–120°C) to introduce the cyclohexylmethoxy group .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H2_2, Pd/C, ethanol) or SnCl2_2 in HCl .

  • Critical Parameters :

  • Solvent polarity (DMF vs. DMSO) affects reaction rates.
  • Temperature control (>120°C may degrade the trifluoromethyl group).
  • Catalyst selection (Pd/C vs. Raney Ni) impacts nitro reduction efficiency .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • NMR Analysis :

  • 1^1H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (OCH2_2 cyclohexyl), and δ 1.0–2.0 ppm (cyclohexyl CH2_2) .
  • 19^{19}F NMR: A singlet near δ -60 ppm confirms the CF3_3 group .
    • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 316.2 (C14_{14}H17_{17}F3_3NO). High-resolution MS (HRMS) validates molecular formula .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

  • Stability Tests :

  • Acidic Conditions (pH < 3) : Rapid degradation due to protonation of the aniline group, leading to potential cleavage of the cyclohexylmethoxy group .
  • Basic Conditions (pH > 10) : Stable in short-term (<24 hr) but may undergo hydrolysis of the ether linkage over prolonged exposure .
  • Solvent Compatibility : Stable in DMSO and DMF; avoid chlorinated solvents (e.g., CHCl3_3) due to possible halogen exchange with CF3_3 .

Advanced Research Questions

Q. How does the cyclohexylmethoxy substituent influence binding affinity in enzyme inhibition studies compared to smaller alkoxy groups?

  • Structure-Activity Relationship (SAR) :

  • Steric Effects : The bulky cyclohexyl group reduces binding to flat active sites (e.g., kinases) but enhances selectivity for hydrophobic pockets (e.g., GPCRs) .
  • Electronic Effects : Electron-donating cyclohexylmethoxy group increases electron density on the aniline ring, altering interactions with π-π stacking residues .
    • Case Study : In a kinase inhibition assay, replacing methoxy with cyclohexylmethoxy decreased IC50_{50} from 1.2 µM to 0.3 µM due to improved hydrophobic interactions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) :

  • Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The CF3_3 group lowers LUMO energy, enhancing electrophilicity at the 5-position .
    • Molecular Docking :
  • AutoDock Vina simulations with PDB 7L11 (a cancer target) show hydrogen bonding between the aniline NH and Asp89, with cyclohexylmethoxy occupying a hydrophobic subpocket .

Q. How do contradictory data on biological activity arise in different assays, and how can they be resolved?

  • Common Pitfalls :

  • Solvent Artifacts : DMSO >1% may inhibit certain enzymes (e.g., acetylcholinesterase), leading to false negatives .
  • Redox Interference : The aniline group can act as a reducing agent in cell-based assays, confounding results .
    • Resolution :
  • Use orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity).
  • Control for solvent effects by matching vehicle concentrations .

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2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.